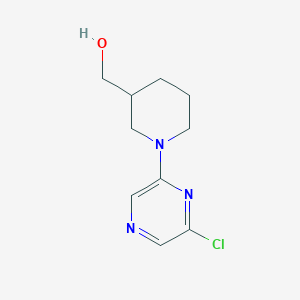
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a chloropyrazine moiety and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 6-chloropyrazine with piperidine derivatives under controlled conditions. One common method involves the use of anhydrous solvents and reagents to ensure high purity and yield. For instance, 6-chloropyrazine can be reacted with piperidine in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropyrazine moiety can be reduced to form different substituted pyrazines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of substituted pyrazines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (1-(6-Chloropyrazin-2-yl)piperidin-4-yl)methanol
- (1-(6-Chloropyrazin-2-yl)piperidin-2-yl)methanol
- (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)ethanol
Uniqueness
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position of the piperidine ring distinguishes it from other similar compounds and can impact its interaction with molecular targets .
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
[1-(6-chloropyrazin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-12-5-10(13-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 |
InChIキー |
OZUCVUBPSYYWCX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CN=CC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


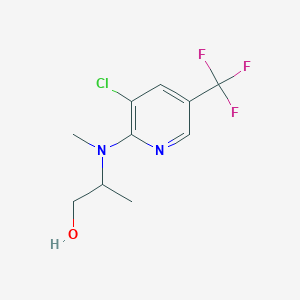


![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)

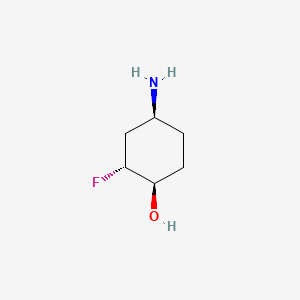
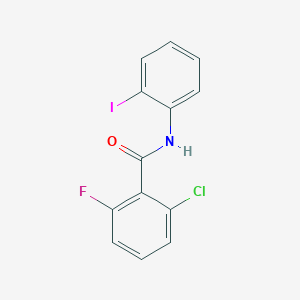
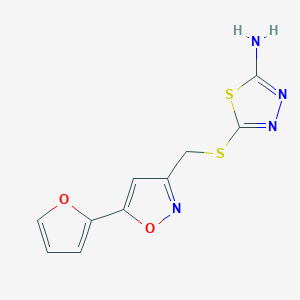

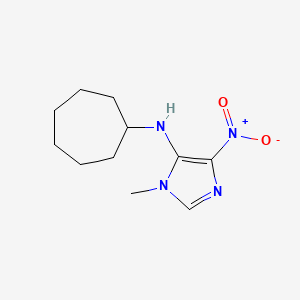
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)

![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
